molecular formula C6H9N3 B1404949 3-Aminomethyl-5-methylpyridazine CAS No. 1403767-09-8

3-Aminomethyl-5-methylpyridazine

Cat. No. B1404949
CAS RN: 1403767-09-8
M. Wt: 123.16 g/mol
InChI Key: GNFXRLQXISLJFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-5-methylpyridazine is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Aminomethyl-5-methylpyridazine are not explicitly mentioned in the sources I found .

Scientific Research Applications

Antimicrobial Activity

3-Aminomethyl-5-methylpyridazine: has been studied for its potential use in combating microbial infections. Its structure allows for the synthesis of derivatives that exhibit significant antimicrobial properties . This compound can serve as a scaffold for developing new antimicrobial agents, potentially offering alternatives to traditional antibiotics.

Cardiovascular Therapeutics

This compound is also a key precursor in the synthesis of pyridazinone derivatives , which have been explored for cardiovascular applications . These derivatives can act as vasodilators or inhibitors of enzymes like phosphodiesterase, which are crucial in managing heart diseases.

Anti-Inflammatory and Analgesic Applications

The pyridazine nucleus, to which 3-Aminomethyl-5-methylpyridazine belongs, is known to yield compounds with anti-inflammatory and analgesic effects . This makes it valuable in the development of new pain relief medications and anti-inflammatory drugs.

Anticancer Research

Research has indicated that pyridazine derivatives can be effective in anticancer therapies . The ability of 3-Aminomethyl-5-methylpyridazine to be modified into various forms means it could play a role in the synthesis of novel anticancer agents.

Agrochemical Development

In the agricultural sector, 3-Aminomethyl-5-methylpyridazine is a precursor for creating herbicides and pesticides . Its derivatives can be tailored to target specific pests or weeds, contributing to more efficient crop protection strategies.

Neurological Disorders

Compounds derived from 3-Aminomethyl-5-methylpyridazine have shown promise in addressing neurological disorders . They can be designed to interact with various neurological pathways, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s.

Antidiabetic Agents

The pyridazine ring is a component in some antidiabetic medications . Derivatives of 3-Aminomethyl-5-methylpyridazine could be used to develop new drugs that regulate blood sugar levels more effectively.

properties

IUPAC Name

(5-methylpyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFXRLQXISLJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297027
Record name 3-Pyridazinemethanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-5-methylpyridazine

CAS RN

1403767-09-8
Record name 3-Pyridazinemethanamine, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinemethanamine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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